Cilofexor

Description

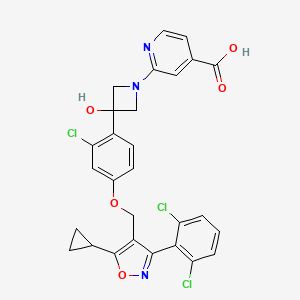

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSKGLFYQAYZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418274-28-8 | |

| Record name | Cilofexor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilofexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CILOFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cilofexor's Mechanism of Action in Nonalcoholic Steatohepatitis (NASH): A Technical Guide

Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] A key therapeutic target in NASH is the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[3][4] Cilofexor (formerly GS-9674) is a potent, nonsteroidal FXR agonist under investigation for the treatment of NASH and other liver diseases.[5] This guide provides an in-depth overview of this compound's mechanism of action, supported by preclinical and clinical data.

Core Mechanism: Farnesoid X Receptor (FXR) Agonism

This compound exerts its therapeutic effects by binding to and activating FXR. FXR activation initiates a cascade of transcriptional events that collectively improve the key pathological features of NASH. The mechanism involves both direct effects in the liver and indirect effects mediated by the intestine.

A primary pathway involves the activation of FXR in intestinal epithelial cells, which leads to the release of Fibroblast Growth Factor 19 (FGF19). FGF19 then travels through the portal circulation to the liver, where it binds to the FGFR4/βKlotho receptor complex on hepatocytes. This binding event triggers a signaling cascade that suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. The resulting decrease in bile acid production is evidenced by reduced levels of serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.

Direct activation of FXR in hepatocytes also contributes to the therapeutic effect by regulating the expression of genes involved in lipid metabolism, inflammation, and fibrogenesis. A critical anti-fibrotic mechanism is the inactivation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver. FXR activation in these cells reduces the expression of pro-fibrogenic genes, such as collagen type I alpha 1 (col1a1) and platelet-derived growth factor receptor beta (pdgfr-β), thereby mitigating the progression of liver fibrosis.

Preclinical Evidence

Studies in rodent models of NASH have demonstrated the anti-fibrotic and anti-portal hypertensive effects of this compound.

A common preclinical model involves inducing NASH in rats using a choline-deficient high-fat diet (CDHFD) combined with intraperitoneal injections of sodium nitrite (NaNO₂), a pro-inflammatory stimulus, three times per week. In a dose-finding study, rats received either a placebo, 10 mg/kg, or 30 mg/kg of this compound daily from weeks 4 to 10. A subsequent 14-week study investigated the effects of 30 mg/kg this compound on hepatic hemodynamics.

This compound demonstrated dose-dependent anti-fibrotic effects and reduced portal pressure in the rat NASH model.

| Parameter | Control (NASH Rats) | This compound (10 mg/kg) | This compound (30 mg/kg) | % Change (30 mg/kg vs Control) | p-value (30 mg/kg vs Control) |

| Liver Fibrosis | |||||

| Picro-Sirius Red Area (%) | 9.62 ± 4.60 | 5.64 ± 4.51 | 2.94 ± 1.28 | -69% | < 0.001 |

| Hepatic Hydroxyproline | - | - | - | -41% | Significant |

| col1a1 Expression | - | - | - | -37% | Significant |

| pdgfr-β Expression | - | - | - | -36% | Significant |

| Portal Hypertension | |||||

| Portal Pressure (mmHg) | 11.9 ± 2.1 | - | 8.9 ± 2.2 | -25% | 0.020 |

Data sourced from a rat model of NASH cirrhosis.

Clinical Evidence in NASH Patients

Phase 2 clinical trials have evaluated the efficacy and safety of this compound in patients with noncirrhotic NASH.

In a double-blind, placebo-controlled Phase 2 trial, 140 patients with noncirrhotic NASH were randomized to receive this compound 100 mg, 30 mg, or placebo orally once daily for 24 weeks. The diagnosis of NASH was confirmed by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) ≥8% and liver stiffness ≥2.5 kPa by magnetic resonance elastography (MRE) or by a historical liver biopsy. The primary endpoints included changes in hepatic steatosis, liver biochemistry, and serum fibrosis markers.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. gilead.com [gilead.com]

- 3. The Non-Steroidal FXR Agonist this compound Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. surf.rutgers.edu [surf.rutgers.edu]

- 5. This compound - Wikipedia [en.wikipedia.org]

Cilofexor: A Nonsteroidal Farnesoid X Receptor (FXR) Agonist for Hepatobiliary Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cilofexor (formerly GS-9674) is a potent, selective, orally active, nonsteroidal farnesoid X receptor (FXR) agonist that has been evaluated for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for these conditions.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and detailed experimental methodologies relevant to its evaluation.

Introduction

Farnesoid X receptor (FXR) is a nuclear hormone receptor highly expressed in the liver and intestine.[5] It plays a central role in maintaining bile acid homeostasis, primarily through the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 19 (FGF19) in the intestine. Activation of FXR leads to the suppression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Beyond bile acid regulation, FXR agonism has demonstrated anti-inflammatory, antifibrotic, and metabolic benefits in various preclinical models of liver disease.

This compound was developed as a nonsteroidal FXR agonist to offer a potent and selective therapeutic option with a potentially favorable safety profile. It has been the subject of numerous preclinical and clinical investigations to determine its efficacy and safety in patient populations with significant unmet medical needs.

Chemical Properties:

-

IUPAC Name: 2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid

-

Molecular Formula: C₂₈H₂₂Cl₃N₃O₅

-

Molar Mass: 586.85 g·mol⁻¹

-

CAS Number: 1418274-28-8

Mechanism of Action

This compound exerts its therapeutic effects by binding to and activating FXR. This activation occurs in key tissues involved in bile acid and metabolic regulation, particularly the intestine and the liver.

Intestinal FXR Activation: Upon oral administration, this compound activates FXR in the enterocytes of the small intestine. This leads to the robust induction and secretion of FGF19.

Hepatic FXR Activation: FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding initiates a signaling cascade that represses the expression of CYP7A1. The downregulation of CYP7A1 reduces the synthesis of new bile acids from cholesterol.

Direct activation of FXR within hepatocytes also contributes to the therapeutic effect by:

-

Increasing Bile Acid Efflux: Upregulating the expression of bile salt export pump (BSEP), a key transporter for eliminating bile acids from hepatocytes into the bile.

-

Reducing Inflammation and Fibrosis: Modulating inflammatory pathways and reducing the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.

A key pharmacodynamic marker of this compound's activity is the reduction in serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.

Preclinical Data

This compound has demonstrated significant anti-fibrotic and anti-inflammatory effects in animal models of liver disease.

In a rat model of NASH induced by a choline-deficient high-fat diet and sodium nitrite injections, this compound treatment resulted in dose-dependent improvements in liver fibrosis and portal hypertension.

Table 1: Effects of this compound in a Rat NASH Model

| Parameter | 10 mg/kg this compound | 30 mg/kg this compound | Key Finding |

| Liver Fibrosis Area (Picro-Sirius Red) | -41% reduction | -69% reduction | Dose-dependent decrease in fibrotic area. |

| Hepatic Hydroxyproline Content | Not reported | -41% reduction | Significant decrease in a key collagen component. |

| Hepatic col1a1 Gene Expression | Not reported | -37% reduction | Downregulation of a major pro-fibrotic gene. |

| Hepatic Desmin Area (HSC activation) | Not reported | -42% reduction | Reduced activation of hepatic stellate cells. |

| Portal Pressure | Not reported | -25% reduction (11.9 vs 8.9 mmHg) | Significant improvement in portal hypertension. |

These preclinical findings established a strong rationale for investigating this compound in clinical trials for NASH and other fibrotic liver diseases.

Clinical Development and Efficacy

This compound has been evaluated in Phase 2 and Phase 3 clinical trials for Nonalcoholic Steatohepatitis (NASH) and Primary Sclerosing Cholangitis (PSC).

Nonalcoholic Steatohepatitis (NASH)

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT02854605) evaluated the safety and efficacy of this compound in 140 patients with noncirrhotic NASH over 24 weeks.

Table 2: Key Efficacy Results in Phase 2 NASH Trial

| Endpoint (Median Change from Baseline) | Placebo (n=28) | This compound 30 mg (n=56) | This compound 100 mg (n=56) | P-value (100 mg vs. Placebo) |

| Relative Change in MRI-PDFF | +1.9% | -1.8% | -22.7% | 0.003 |

| Patients with ≥30% MRI-PDFF Reduction | 13% | 14% | 39% | 0.011 |

| Gamma-Glutamyl Transferase (GGT) | - | Significant Decrease | Significant Decrease | <0.05 |

| Serum C4 | - | Significant Decrease | Significant Decrease | <0.05 |

| Primary Bile Acids | - | Significant Decrease | Significant Decrease | <0.05 |

| Liver Stiffness (MRE) | No significant change | No significant change | No significant change | NS |

| Enhanced Liver Fibrosis (ELF) Score | No significant change | No significant change | No significant change | NS |

The study concluded that this compound at a dose of 100 mg significantly reduced hepatic steatosis and improved markers of liver injury and bile acid synthesis. The most common treatment-emergent adverse event was pruritus, which was more frequent in the 100 mg group (14%) compared to the 30 mg (4%) and placebo (4%) groups.

Primary Sclerosing Cholangitis (PSC)

This compound was also investigated for PSC, a chronic cholestatic liver disease.

A 12-week, Phase 2 study in 52 non-cirrhotic PSC patients showed that this compound improved markers of cholestasis and liver injury in a dose-dependent manner.

Table 3: Key Efficacy Results in Phase 2 PSC Trial (12 Weeks)

| Endpoint (Median % Change from Baseline) | Placebo | This compound 100 mg | P-value (vs. Placebo) |

| Alkaline Phosphatase (ALP) | +2.3% (approx.) | -21% | 0.029 |

| Gamma-Glutamyl Transferase (GGT) | - | -30% | <0.001 |

| Alanine Aminotransferase (ALT) | - | -49% | 0.009 |

| Aspartate Aminotransferase (AST) | - | -42% | 0.019 |

Despite these promising Phase 2 results, the subsequent Phase 3 PRIMIS trial (NCT03890120) in 419 non-cirrhotic PSC patients was terminated early. An interim analysis at 96 weeks found that this compound (100 mg daily) did not significantly reduce the progression of liver fibrosis compared to placebo, meeting the predefined futility criteria. The safety profile was consistent with previous studies, with pruritus being the most common adverse event (49% for this compound vs. 36% for placebo).

Pharmacokinetics and Pharmacodynamics

Studies in healthy volunteers have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.

Table 4: Summary of this compound Pharmacokinetics in Healthy Volunteers

| PK Parameter | Finding |

| Disposition | Bi-exponential |

| Dose Proportionality | Less-than-dose-proportional exposure increase over 10 to 300 mg range |

| Accumulation | No significant accumulation with repeated once-daily dosing |

| Food Effect | A moderate-fat meal reduced AUC by 21% to 45% |

Pharmacodynamic assessments showed a clear, exposure-dependent biological response. This compound increased plasma FGF19 levels while reducing serum C4 and total bile acids. Doses greater than 30 mg appeared to achieve a plateau of intestinal FXR activation, suggesting near-maximal induction of FGF19 at this dose level.

Experimental Protocols and Methodologies

The evaluation of this compound and other FXR agonists relies on a range of specialized in vitro and in vivo assays.

In Vitro FXR Activation Assay (Luciferase Reporter Assay)

This cell-based assay is used to determine the potency (EC₅₀) of a compound as an FXR agonist.

-

Principle: Mammalian cells (e.g., HEK293T or CHO) are co-transfected with two plasmids: one expressing the human FXR protein (often as a fusion with a GAL4 DNA-binding domain) and a second "reporter" plasmid containing a luciferase gene downstream of an FXR-responsive promoter element. When an agonist like this compound activates FXR, the receptor binds to the promoter and drives the expression of luciferase. The resulting light emission is measured and is proportional to the degree of FXR activation.

-

Protocol Outline:

-

Cell Culture: Plate engineered reporter cells in a 96-well plate and culture until they reach optimal confluency.

-

Compound Treatment: Prepare serial dilutions of this compound (and positive/negative controls) in assay medium. Add the diluted compounds to the cells.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator to allow for receptor activation and luciferase protein expression.

-

Lysis and Detection: Lyse the cells and add a luciferase detection reagent containing the substrate (e.g., luciferin).

-

Measurement: Quantify the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to calculate the EC₅₀ value.

-

Serum Bile Acid and C4 Analysis (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying individual bile acids and the synthesis biomarker C4 in serum.

-

Principle: This method combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry to identify and quantify molecules based on their mass-to-charge ratio.

-

Protocol Outline:

-

Sample Preparation: Precipitate proteins from serum samples (e.g., 50 µL) using a solvent like methanol containing a suite of deuterated internal standards.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol) to separate the different bile acid species and C4 over a short run time (e.g., 10-15 minutes).

-

Mass Spectrometry: The eluent from the LC column is ionized (typically using electrospray ionization in negative mode). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for highly selective quantification.

-

Data Analysis: Integrate the peak areas for each analyte, normalize to the corresponding internal standard, and quantify using a standard curve.

-

Preclinical Model of NASH and Fibrosis Assessment

Preclinical efficacy is often tested in rodent models that recapitulate key features of human NASH.

-

Model Induction: Male Wistar rats are fed a choline-deficient high-fat diet (CDHFD) and receive intraperitoneal injections of sodium nitrite (NaNO₂) for several weeks to induce steatohepatitis and progressive fibrosis.

-

Treatment: this compound is typically administered orally once daily, often incorporated into the diet, for a specified treatment period (e.g., 6-10 weeks).

-

Fibrosis Assessment (Immunohistochemistry for Desmin):

-

Tissue Preparation: Euthanize animals, perfuse the liver, and fix the tissue in formalin. Embed the fixed tissue in paraffin and cut thin sections (e.g., 4-5 µm).

-

Antigen Retrieval: Deparaffinize the sections and perform heat-induced epitope retrieval to unmask the desmin antigen.

-

Staining:

-

Block non-specific binding sites using a protein block (e.g., bovine serum albumin).

-

Incubate with a primary monoclonal antibody against desmin.

-

Wash and incubate with a labeled secondary antibody (e.g., HRP-conjugated).

-

Add a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

-

Counterstain the nuclei (e.g., with hematoxylin).

-

-

Imaging and Analysis: Digitize the stained slides using a slide scanner. Use image analysis software to quantify the percentage of the tissue area that is positive for desmin, which serves as a marker for activated hepatic stellate cells.

-

Conclusion

This compound is a well-characterized, nonsteroidal FXR agonist that has provided valuable insights into the therapeutic potential and challenges of targeting FXR in chronic liver diseases. It has demonstrated clear target engagement and biological activity in both preclinical models and human subjects, leading to significant improvements in steatosis, liver biochemistry, and markers of bile acid synthesis in patients with NASH. However, its development for PSC was halted due to a lack of efficacy in preventing fibrosis progression in a Phase 3 trial. The data generated from the this compound clinical program underscore the complexity of treating fibrotic liver diseases and provide a critical foundation for the future development of FXR-targeted therapies, both as monotherapy and in combination regimens.

References

- 1. Serum bile acids profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application on pediatric liver and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biocare.net [biocare.net]

- 3. In vitro FXR agonist assay protocol [bio-protocol.org]

- 4. Significance and Mechanism of CYP7a1 Gene Regulation during the Acute Phase of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Cilofexor: An In-depth Examination of its Anti-Fibrotic Efficacy in Liver Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy of Cilofexor (formerly GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, in mitigating liver fibrosis. The data presented herein is collated from various key preclinical models, offering insights into its mechanism of action, dose-dependent anti-fibrotic effects, and the experimental frameworks used for its evaluation.

Core Efficacy Data: A Quantitative Synopsis

The anti-fibrotic potential of this compound has been substantiated across multiple preclinical models of liver injury. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of its effects on various markers of liver fibrosis and hepatic stellate cell (HSC) activation.

Table 1: Effects of this compound in a Rat Model of NASH-Induced Liver Fibrosis

| Parameter | Treatment Group | Dosage | Duration | % Reduction vs. Control | Reference |

| Fibrosis Area (Picro-Sirius Red) | NASH Rats | 10 mg/kg | 6 weeks | 41% | [1][2] |

| 30 mg/kg | 6 weeks | 69% | [1][2] | ||

| Hepatic Hydroxyproline Content | NASH Rats | 30 mg/kg | 10 weeks | 41% | [1] |

| Col1a1 mRNA Expression | NASH Rats | 30 mg/kg | 10 weeks | 37% | |

| PDGFR-β mRNA Expression | NASH Rats | 30 mg/kg | 10 weeks | 36% | |

| Desmin Staining Area (HSC Activation) | NASH Rats | 30 mg/kg | 10 weeks | 42% | |

| Portal Pressure | NASH Rats | 30 mg/kg | 10 weeks | 25.2% (11.9 mmHg to 8.9 mmHg) |

Table 2: Effects of this compound in a Mouse Model of Cholestatic Liver Fibrosis (Mdr2-/-)

| Parameter | Treatment Group | Dosage | Duration | Observation | Reference |

| Fibrosis Area (Picro-Sirius Red) | Mdr2-/- Mice | 90 mg/kg | 10 weeks | Significant Reduction | |

| Hepatic Hydroxyproline Content | Mdr2-/- Mice | 10, 30, 90 mg/kg | 10 weeks | Significant Reduction at all doses | |

| α-SMA mRNA Expression (HSC Activation) | Mdr2-/- Mice | 10, 30, 90 mg/kg | 10 weeks | Significant Reduction | |

| Desmin mRNA Expression (HSC Activation) | Mdr2-/- Mice | 10, 30, 90 mg/kg | 10 weeks | Significant Reduction | |

| PDGFR-β mRNA Expression (HSC Activation) | Mdr2-/- Mice | 10, 30, 90 mg/kg | 10 weeks | Significant Reduction |

Mechanism of Action: FXR-Mediated Anti-Fibrotic Pathways

This compound exerts its therapeutic effects primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR activation initiates a cascade of signaling events that collectively contribute to the amelioration of liver fibrosis.

A key mechanism involves the induction of fibroblast growth factor 19 (FGF19) in the intestine (FGF15 in rodents). FGF19 travels to the liver and binds to its receptor complex (FGFR4/β-Klotho), leading to the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This reduction in bile acid levels alleviates bile acid-induced hepatotoxicity, a significant driver of liver injury and fibrosis. Furthermore, FXR activation directly in hepatocytes and hepatic stellate cells (HSCs) is believed to suppress pro-fibrogenic pathways, leading to a reduction in the activation of HSCs and the deposition of extracellular matrix proteins.

Caption: this compound's dual-action mechanism in the intestine and liver.

Experimental Protocols: Methodological Insights

The preclinical evaluation of this compound has employed robust and well-characterized animal models of liver fibrosis. The following sections detail the methodologies of the key experiments cited.

NASH and Liver Fibrosis Model in Rats

-

Animal Model: Male Wistar rats.

-

Induction of NASH: A choline-deficient high-fat diet was administered, supplemented with intraperitoneal injections of sodium nitrite. This model recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis.

-

Treatment: this compound was administered orally by gavage at doses of 10 mg/kg and 30 mg/kg for a duration of 6 to 10 weeks.

-

Fibrosis Assessment:

-

Histology: Liver sections were stained with Picro-Sirius Red to quantify collagen deposition and fibrosis area.

-

Biochemical Analysis: Hepatic hydroxyproline content, a quantitative marker of collagen, was measured.

-

Gene Expression: Real-time polymerase chain reaction (RT-PCR) was used to measure the mRNA expression of key pro-fibrotic genes (e.g., Col1a1, Pdgfr-β) and markers of HSC activation.

-

Immunohistochemistry: Staining for Desmin was performed to identify and quantify activated HSCs.

-

-

Hemodynamic Measurements: In a subset of studies, portal pressure was measured to assess the impact of this compound on portal hypertension, a major complication of cirrhosis.

Caption: Experimental workflow for the rat NASH model.

Cholestatic Liver Fibrosis Model in Mice

-

Animal Model: Mdr2 knockout (Mdr2-/-) mice, which spontaneously develop sclerosing cholangitis and progressive liver fibrosis.

-

Treatment: this compound was administered by oral gavage at doses of 10, 30, or 90 mg/kg daily for 10 weeks.

-

Fibrosis Assessment:

-

Histology: Picro-Sirius Red staining was used to assess the extent of liver fibrosis.

-

Biochemical Analysis: Hepatic hydroxyproline content was quantified.

-

Gene Expression: RT-PCR was employed to analyze the expression of genes associated with HSC activation, such as alpha-smooth muscle actin (α-Sma), Desmin, and platelet-derived growth factor receptor beta (Pdgfrβ).

-

Caption: Experimental workflow for the mouse cholestatic fibrosis model.

References

A Technical Guide to the Discovery and Development of Cilofexor (GS-9674)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilofexor (formerly GS-9674) is a potent, selective, orally bioavailable, non-steroidal agonist of the farnesoid X receptor (FXR). FXR is a nuclear hormone receptor primarily expressed in the liver, intestine, and kidneys, where it functions as a master regulator of bile acid, lipid, and glucose metabolism. Its activation plays a critical role in hepatoprotection, anti-inflammatory processes, and the inhibition of fibrosis. This has positioned FXR as a promising therapeutic target for chronic liver diseases such as Nonalcoholic Steatohepatitis (NASH) and Primary Sclerosing Cholangitis (PSC). This compound was developed by Gilead Sciences to engage this target with an improved safety profile over earlier-generation FXR agonists.

Discovery and Lead Optimization

The development of this compound stemmed from a lead optimization program aimed at identifying a non-steroidal FXR agonist with a favorable efficacy and safety profile. An earlier compound, Px-102, showed the desired pharmacodynamic effects in healthy volunteers but also caused elevations in alanine aminotransferase (ALT) and unfavorable changes in cholesterol levels[1]. This clinical experience guided the development of a high-fat diet mouse model specifically to screen new FXR agonists for these liabilities[1].

This compound was identified through this screening process as an analog that elicited only minor changes in ALT and cholesterol while retaining potent FXR agonism[1]. Further investigation revealed that this compound exhibits a unique, intestinally-biased activity compared to the liver. This bias is attributed to a lower membrane residence time in hepatocytes, leading to a more rapid washout from liver cells, which may contribute to its improved hepatic safety profile while still providing efficacy through the gut-liver axis signaling[1].

Mechanism of Action

This compound exerts its therapeutic effects by binding to and activating FXR. As a ligand-activated transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, modulating their expression[2].

Key downstream effects of this compound-mediated FXR activation include:

-

In the Intestine: Activation of FXR in enterocytes induces the expression and release of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 travels via the portal circulation to the liver.

-

In the Liver:

-

FGF19 binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes, which suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. This leads to a reduction in the overall bile acid pool.

-

Direct FXR activation in hepatocytes upregulates the expression of the Small Heterodimer Partner (SHP), which also inhibits CYP7A1.

-

FXR activation increases the expression of transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP), further contributing to the reduction of intracellular bile acid levels and mitigating cholestatic liver injury.

-

This dual-action in the gut and liver leads to reduced cholestasis, decreased inflammation, and anti-fibrotic effects.

Caption: this compound's dual mechanism in the gut-liver axis.

Preclinical Development

In Vitro Profile

This compound is a potent and selective FXR agonist.

| Parameter | Value | Reference |

| FXR EC₅₀ | 43 nM |

In Vivo Animal Models

This compound has demonstrated efficacy in various rodent models of liver disease. In a rat model of NASH induced by a choline-deficient high-fat diet, this compound treatment led to significant improvements in liver fibrosis and portal hypertension.

| Model | Treatment | Key Findings | Reference |

| Rat NASH Model | 30 mg/kg this compound | - Reduced portal pressure (11.9 vs 8.9 mmHg; p=0.020)- Decreased hepatic hydroxyproline content (-41%)- Reduced expression of col1a1 (-37%)- Reduced desmin area (-42%)- Significantly increased ileal Fgf15 expression | |

| Rat NASH Model | 10 mg/kg this compound | - Reduced Picro-Sirius red-stained fibrosis area by 41% | |

| Rat NASH Model | 30 mg/kg this compound | - Reduced Picro-Sirius red-stained fibrosis area by 69% |

These preclinical studies showed that this compound could reduce liver fibrosis, hepatic stellate cell activation, and portal pressure without negatively impacting systemic hemodynamics.

Clinical Development

This compound has been evaluated in numerous clinical trials for NASH and PSC.

Pharmacokinetics and Pharmacodynamics in Healthy Volunteers

Phase 1 studies in healthy volunteers established the safety, tolerability, and pharmacokinetic (PK) profile of this compound at single and multiple oral doses ranging from 10 to 300 mg. The studies confirmed biological activity through the suppression of serum C4 (7α-hydroxy-4-cholesten-3-one), a biomarker for bile acid synthesis, and modulation of FGF19 levels.

| Parameter | Observation | Reference |

| Safety | Generally well-tolerated in doses up to 300 mg | |

| Pharmacodynamics | Dose-dependent suppression of serum C4, confirming target engagement |

Phase 2 Study in Non-Cirrhotic NASH

A Phase 2, randomized, placebo-controlled trial (NCT02854605) evaluated this compound in 140 patients with non-cirrhotic NASH over 24 weeks.

| Endpoint (Week 24) | Placebo | This compound 30 mg | This compound 100 mg | Reference |

| Relative Change in MRI-PDFF | +1.9% | -1.8% | -22.7% (p=0.003 vs placebo) | |

| Patients with ≥30% MRI-PDFF Decline | 13% | 14% | 39% (p=0.011 vs placebo) | |

| Change in Serum GGT, C4, Bile Acids | Not specified | Significant Decrease | Significant Decrease | |

| Moderate to Severe Pruritus | 4% | 4% | 14% |

The study concluded that this compound significantly reduced hepatic steatosis and improved liver biochemistry.

Phase 2 ATLAS Study in Advanced Fibrosis (F3/F4) NASH

The ATLAS trial (NCT03449446) was a Phase 2b study that evaluated this compound as a monotherapy and in combination with the ACC inhibitor firsocostat and the ASK1 inhibitor selonsertib in patients with advanced fibrosis (F3-F4) due to NASH. While the primary endpoint (≥1-stage improvement in fibrosis without worsening of NASH) was not met for any treatment arm, the combination of this compound and firsocostat showed statistically significant improvements in multiple noninvasive measures of fibrosis and liver function.

| Endpoint (Week 48) | Placebo | This compound 30mg | This compound/Firsocostat | Reference |

| ≥1-stage Fibrosis Improvement | 11% | 12% | 21% (p=0.17) | |

| Common Adverse Event | - | Pruritus (20-29%) | Pruritus (28.2%) |

Studies in Primary Sclerosing Cholangitis (PSC)

Phase 2 Study (NCT02943460): In a 12-week study of 52 non-cirrhotic patients with PSC, this compound was well-tolerated and led to significant, dose-dependent improvements in liver biochemistries.

| Endpoint (Week 12, 100 mg dose) | Median Change vs Placebo | P-value | Reference |

| Serum Alkaline Phosphatase (ALP) | -21% | 0.029 | |

| Gamma-Glutamyl Transferase (GGT) | -30% | <0.001 | |

| Alanine Aminotransferase (ALT) | -49% | 0.009 | |

| Aspartate Aminotransferase (AST) | -42% | 0.019 | |

| Grade 2/3 Pruritus | 14% (vs 40% in placebo) | - |

A 96-week open-label extension of this study showed that these improvements in liver biochemistry and markers of cholestasis were sustained.

Phase 3 PRIMIS Study (NCT03890120): This large-scale trial evaluated the efficacy of this compound 100 mg daily in 419 non-cirrhotic PSC patients over 96 weeks. The study was terminated early for futility after an interim analysis showed a low probability of meeting the primary endpoint.

| Endpoint (Week 96) | Placebo | This compound 100 mg | P-value | Reference |

| Fibrosis Progression (≥1 stage) | 33% | 31% | 0.42 | |

| Pruritus (Any Grade) | 36% | 49% | - |

Despite not meeting the primary endpoint for fibrosis progression, the trial confirmed target engagement with significant reductions in bile acid biomarkers.

Key Experimental Protocols

FXR Reporter Gene Assay

This in vitro assay is used to quantify the potency of a compound as an FXR agonist.

-

Cell Culture: HEK293T cells are engineered to co-express the human FXR and a luciferase reporter gene linked to an FXR-responsive promoter.

-

Assay Procedure:

-

Cells are seeded into 96- or 384-well plates.

-

Cells are treated with serial dilutions of the test compound (e.g., this compound) or a known FXR agonist as a positive control (e.g., GW4064).

-

After an incubation period (typically 18-24 hours), the cells are lysed.

-

A luciferase detection reagent containing D-luciferin is added to the lysate.

-

-

Data Analysis: The luminescence produced by the luciferase-catalyzed reaction is measured using a luminometer. The activity is expressed as a fold-increase over untreated control wells, and the EC₅₀ value is calculated from the dose-response curve.

Caption: Workflow for an FXR reporter gene assay.

Diet-Induced Rodent Model of NASH

Animal models are crucial for evaluating the in vivo efficacy of drug candidates for NASH. A common approach involves a diet designed to induce the key features of the human disease.

-

Animal Model: Male Wistar rats or C57BL/6 mice are typically used.

-

Diet and Induction:

-

Animals are fed a specialized diet, such as a choline-deficient, L-amino acid-defined (CDAA) diet or a high-fat diet (HFD) supplemented with fructose and/or cholesterol. For example, a choline-deficient high-fat diet can be used in Wistar rats to induce NASH.

-

The diet is administered for a period ranging from several weeks to months to induce steatosis, inflammation, and fibrosis.

-

-

Treatment: During the diet period, animals are treated daily with the test compound (e.g., this compound via oral gavage) or a vehicle control.

-

Endpoint Analysis:

-

Histology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin & Eosin for NAS, Picro-Sirius Red for collagen/fibrosis) to assess disease severity.

-

Biochemical Analysis: Blood is analyzed for liver enzymes (ALT, AST) and metabolic parameters. Liver tissue is analyzed for hydroxyproline content as a quantitative measure of fibrosis.

-

Gene Expression: RNA is extracted from liver and ileal tissue to measure the expression of FXR target genes (e.g., Fgf15, Cyp7a1, Shp) via qPCR to confirm target engagement.

-

Caption: Workflow for a diet-induced rodent model of NASH.

Conclusion

This compound (GS-9674) is a well-characterized, potent, non-steroidal FXR agonist that emerged from a thoughtful discovery program designed to mitigate the safety liabilities of earlier agonists. Its unique intestinal-predominant action represents a key feature of its design. Preclinical studies robustly demonstrated its anti-fibrotic and anti-cholestatic potential. While clinical trials in NASH and PSC have shown clear evidence of target engagement and beneficial effects on liver biochemistry and steatosis, this compound has not yet demonstrated a significant benefit on the hard histological endpoint of fibrosis progression in late-stage trials. Despite these challenges, the development of this compound has provided valuable insights into the role of FXR signaling in liver disease and the complexities of designing clinical trials for these conditions. Ongoing research continues to explore its potential in combination therapies for NASH and other liver diseases.

References

Farnesoid X Receptor (FXR) Signaling and the Therapeutic Potential of Cilofexor: A Technical Guide

Abstract

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of bile acid, lipid, and glucose metabolism. Its central role in maintaining metabolic homeostasis has positioned it as a key therapeutic target for a variety of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). This technical guide provides a comprehensive overview of FXR signaling pathways, the mechanism of action of the selective, non-steroidal FXR agonist Cilofexor (GS-9674), and detailed experimental protocols for studying FXR activation. This document is intended for researchers, scientists, and drug development professionals in the field.

Introduction to Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR), also known as the bile acid receptor, is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2] Encoded by the NR1H4 gene, FXR is highly expressed in enterohepatic tissues such as the liver and intestines, as well as in the kidneys and adrenal glands.[1][3] Endogenous bile acids, such as chenodeoxycholic acid (CDCA), are the natural ligands for FXR.[1]

Upon activation by bile acids, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. FXR can also regulate gene expression by binding to DNA as a monomer. This regulation is further fine-tuned by the recruitment of a complex network of coactivator and corepressor proteins.

FXR Signaling Pathways

FXR signaling is integral to the regulation of multiple metabolic pathways. Its activation triggers a cascade of events that collectively maintain metabolic homeostasis.

Bile Acid Metabolism

A primary function of FXR is the tight regulation of bile acid homeostasis. When intracellular bile acid levels are high, they bind to and activate FXR, initiating a negative feedback loop to suppress bile acid synthesis and promote their transport and excretion.

This is achieved through two main pathways:

-

The SHP-dependent pathway in the liver: Activated FXR in hepatocytes induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP then inhibits the transcriptional activity of key transcription factors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required for the expression of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in the classical bile acid synthesis pathway.

-

The FGF19-dependent pathway originating in the intestine: In the intestine, FXR activation leads to the induction and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-Klotho. This binding activates intracellular signaling cascades, primarily the JNK and ERK pathways, which ultimately suppress the transcription of CYP7A1 and CYP8B1.

FXR also upregulates the expression of several transporters involved in bile acid efflux, including the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter α/β (OSTα/OSTβ), further contributing to the reduction of intracellular bile acid concentrations.

Lipid Metabolism

FXR plays a critical role in regulating lipid homeostasis. Its activation leads to a reduction in hepatic triglyceride levels through multiple mechanisms:

-

Inhibition of Lipogenesis: FXR activation suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of lipogenic genes.

-

Promotion of Fatty Acid Oxidation: FXR activation increases the expression of Peroxisome Proliferator-Activated Receptor α (PPARα), which in turn promotes the β-oxidation of fatty acids.

-

Regulation of Lipoprotein Metabolism: FXR influences the levels of various apolipoproteins, including decreasing the expression of apoC-III (an inhibitor of lipoprotein lipase) and increasing the expression of apoC-II (a coactivator of lipoprotein lipase), thereby enhancing the clearance of triglycerides from the circulation. FXR activation has also been shown to decrease high-density lipoprotein (HDL) levels.

Glucose Metabolism

FXR is also involved in the regulation of glucose homeostasis. Activation of FXR can improve insulin sensitivity and lower blood glucose levels. This is achieved by:

-

Repression of Gluconeogenesis: FXR activation, via the induction of SHP, can repress the expression of key gluconeogenic genes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).

-

Regulation of Glycolysis: FXR activation has been shown to reduce postprandial glucose levels by inhibiting glycolysis.

This compound: A Non-Steroidal FXR Agonist

This compound (GS-9674) is a potent and selective, orally bioavailable, non-steroidal FXR agonist developed by Gilead Sciences. It is currently under investigation for the treatment of NASH and PSC.

Mechanism of Action

This compound binds to and activates FXR, thereby mimicking the effects of endogenous bile acids on the receptor. This activation leads to the modulation of FXR target genes involved in bile acid, lipid, and glucose metabolism. Preclinical studies have shown that this compound has a bias for FXR transcriptional activity in the intestine compared to the liver.

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Species/System | Reference |

| EC50 | 43 nM | Human FXR |

Table 2: Clinical Efficacy of this compound in Primary Sclerosing Cholangitis (Phase 2, 12 Weeks)

| Parameter | This compound 30 mg (Median Change) | This compound 100 mg (Median Change) | Placebo (Median Change) | P-value (100 mg vs Placebo) | Reference |

| Serum Alkaline Phosphatase (ALP) | -21 U/L | -73 U/L | +8 U/L | 0.026 | |

| Serum ALP (% Change) | -6.1% | -20.5% | +3.4% | 0.029 | |

| Gamma-Glutamyl Transferase (GGT) (% Change) | - | -30% | - | <0.001 | |

| Alanine Aminotransferase (ALT) (% Change) | - | -49% | - | 0.009 | |

| Aspartate Aminotransferase (AST) (% Change) | - | -42% | - | 0.019 |

Table 3: Clinical Efficacy of this compound in Non-Alcoholic Steatohepatitis (Phase 2, 24 Weeks)

| Parameter | This compound 30 mg | This compound 100 mg | Placebo | P-value (100 mg vs Placebo) | Reference |

| Relative Decrease in MRI-PDFF | -1.8% | -22.7% | +1.9% | 0.003 | |

| Patients with ≥30% Decline in MRI-PDFF | 14% | 39% | 13% | 0.011 |

Table 4: Pharmacodynamic Effects of this compound in Healthy Volunteers (14 days)

| Parameter | Effect | Dose Range | Reference |

| Plasma FGF19 | Increased | 10-300 mg | |

| Serum C4 | Reduced | 10-300 mg | |

| Serum Bile Acids | Reduced | 10-300 mg |

Experimental Protocols for Studying FXR Signaling

This section provides detailed methodologies for key experiments used to investigate FXR signaling and the effects of compounds like this compound.

FXR Luciferase Reporter Gene Assay

This assay is used to quantify the agonist or antagonist activity of a test compound on FXR. It utilizes engineered cells that express FXR and a luciferase reporter gene under the control of an FXRE.

Materials:

-

Human FXR reporter assay kit (e.g., from Indigo Biosciences or equivalent) containing:

-

FXR Reporter Cells (cryopreserved)

-

Cell Recovery Medium (CRM)

-

Compound Screening Medium (CSM)

-

Reference agonist (e.g., GW4064)

-

Luciferase Detection Reagent

-

-

Test compound (e.g., this compound)

-

96-well white, clear-bottom assay plates

-

Luminometer

Protocol:

-

Cell Thawing and Seeding:

-

Rapidly thaw the cryopreserved FXR Reporter Cells in a 37°C water bath.

-

Resuspend the cells in CRM and centrifuge to pellet.

-

Resuspend the cell pellet in CSM to the desired concentration.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound and reference agonist in CSM at 2x the final desired concentration.

-

Add 100 µL of the diluted compounds to the respective wells of the assay plate. For antagonist mode, cells are co-treated with the test compound and a known FXR agonist at its EC50 concentration.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the Luciferase Detection Reagent according to the manufacturer's instructions.

-

Add 100 µL of the detection reagent to each well.

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal development.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a luminometer.

-

Normalize the data to the vehicle control.

-

Plot the dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like FXR.

Materials:

-

Hepatocytes or other FXR-expressing cells

-

Formaldehyde

-

Glycine

-

Lysis buffers

-

Sonicator

-

ChIP-grade anti-FXR antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

NGS library preparation kit

-

Next-generation sequencer

Protocol:

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and resuspend in a shearing buffer.

-

Shear the chromatin to an average size of 200-500 bp using sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-FXR antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a DNA purification kit.

-

Prepare a sequencing library from the purified DNA according to the manufacturer's protocol.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a next-generation sequencer.

-

Analyze the sequencing data to identify enriched regions (peaks) corresponding to FXR binding sites.

-

Perform motif analysis to identify the FXRE sequence.

-

Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression

qRT-PCR is used to measure the relative changes in the mRNA levels of FXR target genes in response to treatment with a compound like this compound.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for FXR target genes (e.g., SHP, BSEP, FGF19, CYP7A1) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Protocol:

-

RNA Extraction:

-

Treat cells or tissues with the test compound for the desired time.

-

Extract total RNA using a commercial RNA extraction kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.

-

Run the qPCR on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

Conclusion

The Farnesoid X Receptor is a critical regulator of metabolic homeostasis, and its signaling pathways are intricately involved in the control of bile acid, lipid, and glucose metabolism. The development of potent and selective FXR agonists, such as this compound, represents a promising therapeutic strategy for metabolic liver diseases like NASH and PSC. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the complex biology of FXR and to evaluate the efficacy of novel FXR-targeting therapeutics. A deeper understanding of FXR signaling will undoubtedly pave the way for the development of more effective treatments for a range of metabolic disorders.

References

- 1. Regulation of PXR Function by Coactivator and Corepressor Proteins: Ligand Binding Is Just the Beginning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stackscientific.nd.edu [stackscientific.nd.edu]

- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Cilofexor on Hepatic Stellate Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. A key cellular event in the progression of liver fibrosis is the activation of hepatic stellate cells (HSCs). In their quiescent state, HSCs are the primary storage site for vitamin A in the liver. Upon liver injury, they undergo a process of activation, transdifferentiating into myofibroblast-like cells that are proliferative, contractile, and fibrogenic, leading to the secretion of large amounts of ECM components, most notably type I collagen.

Cilofexor (GS-9674) is a potent and selective, non-steroidal farnesoid X receptor (FXR) agonist that has shown promise in preclinical and clinical studies for the treatment of liver diseases, including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] FXR is a nuclear receptor highly expressed in the liver and intestine that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has been shown to have anti-inflammatory and anti-fibrotic effects. This technical guide summarizes the available in vitro data on the effects of this compound and other FXR agonists on hepatic stellate cells, providing insights into its mechanism of action and methodologies for future research.

Data Presentation: Quantitative Effects of FXR Agonists on Hepatic Stellate Cells

While specific in vitro quantitative data for this compound's direct effect on cultured hepatic stellate cells is emerging, studies on other potent FXR agonists and in vivo data for this compound provide strong evidence for its anti-fibrotic effects by targeting HSCs.

One study noted that this compound reduces collagen deposition in HSC/hepatocyte co-cultures.[3][4] In vivo studies with this compound have demonstrated a significant reduction in markers of HSC activation.[5] For a clearer understanding of the direct effects of a potent FXR agonist on HSCs in vitro, data from a study on EDP-305, another novel FXR agonist, is presented below as a proxy.

Table 1: In Vitro Effect of FXR Agonist (EDP-305) on Primary Murine Hepatic Stellate Cell Activation

| Treatment | Concentration | Proliferation (MTT Assay) | COL1A1 mRNA Expression | TGF-β1 mRNA Expression | TIMP-1 mRNA Expression |

| Control | - | 100% | 100% | 100% | 100% |

| EDP-305 | 50 nM | Dose-dependent suppression | Dose-dependent suppression | Dose-dependent suppression | Dose-dependent suppression |

| EDP-305 | 500 nM | Dose-dependent suppression | Dose-dependent suppression | Dose-dependent suppression | Dose-dependent suppression |

Table 2: In Vivo Effects of this compound on Markers of Hepatic Fibrosis and HSC Activation in a Rat NASH Model

| Parameter | This compound Dose | Reduction vs. NASH Control |

| Picro-Sirius Red-stained Fibrosis Area | 10 mg/kg | -41% |

| Picro-Sirius Red-stained Fibrosis Area | 30 mg/kg | -69% |

| Hepatic Hydroxyproline Content | 30 mg/kg | -41% |

| col1a1 Gene Expression | 30 mg/kg | -37% |

| pdgfr-β Gene Expression | 30 mg/kg | -36% |

| Desmin Area | 30 mg/kg | -42% |

| timp1 Gene Expression | 30 mg/kg | Trend towards reduction |

Table 3: In Vivo Effects of this compound on Markers of HSC Activation in a Mouse Model of Sclerosing Cholangitis

| Gene Expression Marker | This compound Treatment | Reduction vs. Vehicle |

| αSma | Significant | Yes |

| Desmin | Significant | Yes |

| Pdgfrβ | Significant | Yes |

Experimental Protocols

Isolation and Culture of Primary Human Hepatic Stellate Cells

Objective: To isolate and culture primary human HSCs for in vitro experiments.

Materials:

-

Human liver tissue

-

Hanks' Balanced Salt Solution (HBSS)

-

Pronase E

-

Collagenase NB4G

-

DNase I

-

Nycodenz or other density gradient medium

-

Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

Procedure:

-

Perfuse the liver tissue with HBSS to remove blood.

-

Digest the tissue with a solution containing Pronase E, Collagenase NB4G, and DNase I.

-

Filter the resulting cell suspension to remove undigested tissue.

-

Perform a density gradient centrifugation using Nycodenz to separate the HSCs from other liver cell types.

-

Collect the HSC layer and wash the cells with culture medium.

-

Plate the isolated HSCs on plastic culture dishes. Cells will spontaneously activate and transdifferentiate into a myofibroblastic phenotype.

In Vitro Hepatic Stellate Cell Activation Assay

Objective: To assess the effect of this compound on the activation of primary human HSCs stimulated with TGF-β1.

Materials:

-

Primary human hepatic stellate cells

-

DMEM with low serum (e.g., 2% FBS)

-

Recombinant human TGF-β1

-

This compound (or other test compounds)

-

384-well imaging plates

-

Primary antibodies: anti-α-Smooth Muscle Actin (α-SMA), anti-Collagen I

-

Fluorescently labeled secondary antibodies

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Seed primary human HSCs in 384-well imaging plates and allow them to adhere.

-

Starve the cells in low-serum medium for 24 hours.

-

Treat the cells with a concentration range of this compound for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours. Include appropriate vehicle controls.

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against α-SMA and Collagen I.

-

Incubate with fluorescently labeled secondary antibodies and a nuclear stain.

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of α-SMA and Collagen I per cell to determine the effect of this compound on HSC activation.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on Hepatic Stellate Cells

This compound, as an FXR agonist, is believed to exert its anti-fibrotic effects on HSCs through the modulation of key signaling pathways involved in their activation. The primary pro-fibrotic signaling pathway in HSCs is mediated by Transforming Growth Factor-beta (TGF-β). Upon binding to its receptor, TGF-β activates the SMAD signaling cascade, leading to the transcription of pro-fibrotic genes, including those for α-SMA and type I collagen.

FXR activation can counteract these pro-fibrotic signals. One of the key mechanisms is the induction of the Small Heterodimer Partner (SHP), a nuclear receptor that acts as a transcriptional repressor. SHP can interfere with SMAD signaling, thereby inhibiting the expression of TGF-β target genes.

Caption: this compound's anti-fibrotic mechanism in HSCs.

Experimental Workflow for In Vitro HSC Activation Assay

The following diagram outlines the key steps in an in vitro assay designed to evaluate the efficacy of compounds like this compound in preventing HSC activation.

Caption: Workflow for assessing anti-fibrotic compounds in vitro.

Conclusion

The available evidence strongly suggests that this compound, through its activation of FXR, has a direct inhibitory effect on the activation of hepatic stellate cells, a key driver of liver fibrosis. While more dedicated in vitro studies are needed to fully elucidate the quantitative dose-response and the intricate molecular mechanisms, the data from in vivo models and related FXR agonists provide a solid foundation for its therapeutic potential. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate the anti-fibrotic properties of this compound and other FXR agonists in the context of hepatic stellate cell biology. This continued research is vital for the development of effective therapies for fibrotic liver diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Non-Steroidal FXR Agonist this compound Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Non-steroidal FXR agonist this compound improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

Cilofexor: A Deep Dive into its Modulation of Bile Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Cilofexor (GS-9674), a potent, non-steroidal farnesoid X receptor (FXR) agonist, is at the forefront of therapeutic strategies for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] Its targeted action on the central regulator of bile acid metabolism, FXR, offers a multifaceted approach to mitigating liver injury. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on bile acid homeostasis, and the experimental methodologies used to elucidate its therapeutic potential.

Core Mechanism: Activation of the Farnesoid X Receptor (FXR)

This compound functions as a ligand for FXR, a nuclear receptor highly expressed in the liver and intestines, which are key sites for bile acid synthesis and regulation.[3][4] As an FXR agonist, this compound mimics the action of natural bile acids in activating this receptor, thereby initiating a cascade of downstream signaling events that collectively regulate bile acid concentration and composition.[5]

The activation of FXR by this compound instigates a dual-pronged approach to controlling bile acid levels:

-

Intestinal FXR Activation and FGF19 Secretion: In the intestine, FXR activation leads to the production and release of fibroblast growth factor 19 (FGF19). FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho). This binding event triggers a signaling pathway that suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. This gut-liver signaling axis is a primary mechanism by which this compound reduces the overall production of bile acids.

-

Hepatic FXR Activation: Direct activation of FXR within hepatocytes also contributes to the regulation of bile acid metabolism. Hepatic FXR activation induces the expression of the small heterodimer partner (SHP), a protein that inhibits the transcription of genes involved in bile acid synthesis, including CYP7A1 and CYP8B1. Furthermore, hepatic FXR activation upregulates the expression of transporters responsible for the efflux of bile acids from hepatocytes into the bile canaliculi, such as the bile salt export pump (BSEP).

This coordinated regulation of bile acid synthesis and transport helps to alleviate the cholestasis and cellular damage associated with the accumulation of toxic bile acids in the liver.

Quantitative Effects on Bile Acid Metabolism and Liver Health

Clinical and preclinical studies have provided robust quantitative data on the pharmacodynamic effects of this compound. These findings demonstrate a clear dose-dependent engagement of the FXR pathway and subsequent improvements in markers of liver injury and cholestasis.

Pharmacodynamic Markers of FXR Activation

The engagement of the FXR pathway by this compound is evidenced by changes in key biomarkers:

-

Fibroblast Growth Factor 19 (FGF19): Administration of this compound leads to a dose-dependent increase in plasma FGF19 levels, confirming the activation of intestinal FXR.

-

7α-hydroxy-4-cholesten-3-one (C4): As a direct downstream consequence of CYP7A1 inhibition, serum levels of C4, a bile acid precursor, are significantly reduced following this compound treatment.

Impact on Bile Acid Profile and Liver Biochemistry

This compound treatment has been shown to significantly reduce serum levels of total, primary, and secondary bile acids. This reduction in the circulating bile acid pool is a direct result of the inhibited synthesis and enhanced excretion orchestrated by FXR activation.

The therapeutic effects of this compound extend to improvements in liver function tests, as summarized in the tables below.

Table 1: Effect of this compound on Liver Biochemistry in Patients with Primary Sclerosing Cholangitis (PSC) after 12 Weeks

| Parameter | Placebo (n=10) | This compound 30 mg (n=20) | This compound 100 mg (n=22) |

| Alkaline Phosphatase (ALP) | |||

| Median Absolute Change (U/L) | +8 | -21 | -73 (P = 0.026 vs placebo) |

| Median Percent Change (%) | - | - | -21 (P = 0.029 vs placebo) |

| Gamma-Glutamyl Transferase (GGT) | |||

| Median Percent Change (%) | - | - | -30 (P < 0.001 vs placebo) |

| Alanine Aminotransferase (ALT) | |||

| Median Percent Change (%) | - | - | -49 (P = 0.009 vs placebo) |

| Aspartate Aminotransferase (AST) | |||

| Median Percent Change (%) | - | - | -42 (P = 0.019 vs placebo) |

Table 2: Effect of this compound on Liver Biochemistry and Bile Acids in Patients with Nonalcoholic Steatohepatitis (NASH) after 24 Weeks

| Parameter | Placebo (n=28) | This compound 30 mg (n=56) | This compound 100 mg (n=56) |

| Gamma-Glutamyl Transferase (GGT) | |||

| Median Percent Change (%) | -4.3 | -19.4 (P = 0.042 vs placebo) | -32.1 (P < 0.001 vs placebo) |

| Serum C4 | - | Significant Decrease | Significant Decrease |

| Primary Bile Acids | - | Significant Decrease | Significant Decrease |

Table 3: Effect of this compound on Bile Acid Homeostasis in Patients with Compensated Cirrhosis due to PSC after 12 Weeks

| Parameter | Change from Baseline |

| C4 | -55.3% (95% CI: -70.8, -31.6) |

| Cholic Acid | -60.5% (95% CI: -81.8, -14.2) |

Visualizing the Molecular Pathways and Experimental Designs

To further elucidate the complex interactions and experimental frameworks involved in this compound research, the following diagrams are provided.

Caption: this compound's dual mechanism of action on FXR in the intestine and liver.

References

- 1. Pharmacokinetics, pharmacodynamics, safety and tolerability of this compound, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, pharmacodynamics, safety and tolerability of this compound, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nonsteroidal Farnesoid X Receptor Agonist this compound (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Cilofexor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilofexor (formerly GS-9674) is a potent and selective, orally active, non-steroidal farnesoid X receptor (FXR) agonist that has been investigated for the treatment of chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for these conditions.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical safety and efficacy from preclinical and clinical studies. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.

Mechanism of Action

This compound is a potent agonist of the farnesoid X receptor, a nuclear hormone receptor primarily expressed in the liver and intestine.[3] It has a reported in vitro EC50 of 43 nM. The activation of FXR by this compound initiates a cascade of transcriptional events that regulate multiple metabolic pathways.

In the intestine, FXR activation leads to the induction of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is released into the portal circulation and travels to the liver, where it binds to the FGF receptor 4 (FGFR4)/β-Klotho complex. This signaling pathway subsequently suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. The reduction in bile acid synthesis can be monitored by measuring the serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a bile acid precursor.

Direct activation of FXR in hepatocytes also plays a crucial role in maintaining bile acid homeostasis by increasing the expression of transporters involved in bile acid efflux and inhibiting their uptake. These combined actions of this compound lead to a reduction in the overall bile acid pool, thereby mitigating cholestasis and hepatocellular injury. Furthermore, preclinical studies in rat models of NASH have demonstrated that this compound can reduce liver fibrosis and portal hypertension.

Pharmacological Data

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in both healthy volunteers and patient populations. Administration of this compound leads to a dose-dependent increase in plasma FGF19 levels and a corresponding decrease in serum C4 and bile acids. In healthy volunteers, doses greater than 30 mg appeared to achieve a plateau of intestinal FXR activation. In patients with NASH, this compound treatment for 24 weeks resulted in significant reductions in hepatic steatosis, liver biochemistry markers, and serum bile acids.

Table 1: Pharmacodynamic Effects of this compound in Clinical Trials

| Indication | Dose | Duration | Key Pharmacodynamic Endpoints | Results | Reference(s) |

| Healthy Volunteers | 10-300 mg (single and multiple doses) | 14 days | Plasma FGF19, Serum C4, Serum Bile Acids | Dose-dependent increase in FGF19 and decrease in C4 and bile acids. Plateau of intestinal FXR activation observed at doses >30 mg. | |

| NASH (Non-cirrhotic) | 30 mg and 100 mg once daily | 24 weeks | MRI-PDFF, Serum GGT, C4, and Primary Bile Acids | 100 mg dose led to a significant median relative decrease in MRI-PDFF of -22.7% (p=0.003 vs. placebo). Both doses significantly decreased GGT, C4, and primary bile acids. | |

| PSC (Non-cirrhotic) | 30 mg and 100 mg once daily | 12 weeks | Serum Alkaline Phosphatase (ALP), GGT, ALT, AST, C4, and Bile Acids | 100 mg dose significantly reduced ALP (-21%, p=0.029 vs. placebo), GGT (-30%, p<0.001), ALT (-49%, p=0.009), and AST (-42%, p=0.019). Reductions in C4 and bile acids were also observed. |

Pharmacokinetics

This compound exhibits bi-exponential disposition, and its exposure increases in a less-than-dose-proportional manner over a 10 to 300 mg dose range in healthy volunteers. No significant accumulation has been observed with repeated dosing. The administration of this compound with a moderate-fat meal can reduce its area under the plasma concentration versus time curve (AUC) by 21% to 45%.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose, Fasting)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng*hr/mL) | t1/2 (hr) |

| 10 mg | 134 | 2.0 | 858 | 10.3 |

| 30 mg | 321 | 2.0 | 2410 | 11.2 |

| 100 mg | 698 | 2.5 | 6550 | 12.4 |

| 300 mg | 1230 | 3.0 | 15400 | 14.1 |

| Data are presented as geometric means. Sourced from a study in healthy volunteers. |

Experimental Protocols

Phase 2 NASH Clinical Trial (NCT02854605)

This was a double-blind, placebo-controlled, phase 2 trial evaluating the safety and efficacy of this compound in patients with non-cirrhotic NASH.

-

Inclusion Criteria: Adults aged 18-75 with a clinical diagnosis of NAFLD, magnetic resonance imaging-proton density fat fraction (MRI-PDFF) ≥8%, and liver stiffness ≥2.5 kPa by magnetic resonance elastography (MRE), or a historical liver biopsy consistent with NASH and F1-F3 fibrosis.

-

Exclusion Criteria: History of cirrhosis, other causes of liver disease, or significant alcohol consumption.

-

Intervention: Patients were randomized to receive this compound 100 mg, 30 mg, or placebo orally once daily for 24 weeks.

-

Key Assessments:

-

Hepatic Steatosis: Measured by MRI-PDFF at baseline and week 24. MRI-PDFF quantifies the fraction of mobile protons bound to fat in the liver.

-

Liver Biochemistry and Fibrosis Markers: Serum levels of ALT, AST, GGT, ALP, and Enhanced Liver Fibrosis (ELF) score were measured at baseline and week 24.

-

Pharmacodynamic Markers: Serum C4 and bile acids were measured at baseline and week 24.

-

Measurement of Pharmacodynamic Biomarkers

-

Serum 7α-hydroxy-4-cholesten-3-one (C4): Fasting serum samples are typically collected. C4 levels are measured using high-performance liquid chromatography (HPLC) or tandem mass spectrometry.

-

Plasma Fibroblast Growth Factor 19 (FGF19): Fasting plasma samples are collected. FGF19 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The most commonly reported treatment-emergent adverse event is pruritus (itching), which is a known class effect of FXR agonists. The incidence and severity of pruritus appear to be dose-dependent. In a phase 2 study in NASH patients, moderate to severe pruritus was more common in the 100 mg group compared to the 30 mg and placebo groups.

Table 3: Incidence of Common Adverse Events in a Phase 2 NASH Trial (24 Weeks)

| Adverse Event | Placebo (n=28) | This compound 30 mg (n=56) | This compound 100 mg (n=56) |

| Any Adverse Event | 71% | 70% | 79% |

| Pruritus | 4% | 4% | 14% |

| Headache | 7% | 9% | 7% |

| Nausea | 4% | 5% | 9% |

| Diarrhea | 4% | 7% | 5% |

| Data represents the percentage of patients experiencing the adverse event. |

Clinical Development Status

This compound has been evaluated in Phase 2 and 3 clinical trials for NASH and PSC. While it has shown promise in improving markers of liver injury and cholestasis, the Phase 3 PRIMIS trial in patients with non-cirrhotic PSC was terminated early due to a futility analysis indicating a low probability of achieving its primary endpoint of reducing fibrosis progression. This compound is also being investigated in combination with other agents for the treatment of NASH.

Conclusion